Dazepinil
Description
Dazepinil is a heterocyclic organic compound classified under the azepine family, characterized by a seven-membered ring containing nitrogen atoms. The compound is listed under the Harmonized Tariff Code 2933.99, alongside other azepine derivatives such as demoxepam and devazepide, indicating its structural and functional categorization within this chemical class . While detailed pharmacokinetic or clinical trial data for this compound are scarce in publicly available literature, its inclusion in authoritative drug synthesis compendia suggests relevance in medicinal chemistry research .
Properties
CAS No. |
104931-88-6 |
|---|---|
Molecular Formula |
C15H24 |
Synonyms |
HRP-543 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dazepinil shares structural and functional similarities with other azepine derivatives. Below is a comparative analysis with two key analogs: devazepide (structurally related) and demoxepam (functionally related).
Table 1: Comparative Overview of this compound and Analogs
Structural Comparison
This compound vs. Devazepide: Both compounds feature a diazepine core but differ in substituents. Devazepide includes a benzodiazepine backbone with a phenyl group and sulfonyl moiety, enhancing its affinity for CCK receptors .
This compound vs. Demoxepam :
- Demoxepam, a diazepam metabolite, shares functional anxiolytic properties via GABA-A modulation. This compound’s lack of a ketone group in its structure (unlike demoxepam’s 2-carbonyl) may reduce GABAergic activity, necessitating structural optimization for CNS efficacy .
Functional Comparison
- Pharmacokinetics : Devazepide exhibits high lipophilicity (LogP >4) due to its aromatic substituents, favoring blood-brain barrier penetration, whereas this compound’s LogP (estimated ~2.5) suggests moderate bioavailability . Demoxepam’s LogP of 2.8 aligns with its rapid CNS uptake .
- Clinical Relevance : Demoxepam’s role as a diazepam metabolite underscores its established safety profile, while this compound’s absence of clinical data highlights its status as a research-stage compound .
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